Sodium 2-methyl-1H-pyrrole-3-carboxylate
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H6NNaO2 |
|---|---|
Molecular Weight |
147.11 g/mol |
IUPAC Name |
sodium;2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C6H7NO2.Na/c1-4-5(6(8)9)2-3-7-4;/h2-3,7H,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
MILRLMNHPDXKFQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CN1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Development for 2 Methyl 1h Pyrrole 3 Carboxylate Derivatives
Foundational Synthetic Approaches to Pyrrole-3-carboxylic Acids and their Esters
The construction of the pyrrole (B145914) ring is a well-established field, with several classical methods providing access to a variety of substituted pyrroles, including those bearing a carboxylate group at the 3-position.
Classical Cyclization Reactions (e.g., Hantzsch, Knorr, Paal-Knorr Syntheses)
The Hantzsch, Knorr, and Paal-Knorr syntheses are named reactions that form the bedrock of pyrrole synthesis.
The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with ammonia (B1221849) or a primary amine and an α-haloketone. wikipedia.orgthieme-connect.com This multicomponent reaction provides a direct route to substituted pyrroles. The mechanism initiates with the formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone, followed by cyclization and dehydration to yield the pyrrole ring. wikipedia.orgquimicaorganica.org While versatile, the conventional Hantzsch synthesis can sometimes result in modest yields and has limitations regarding the scope of substituents. thieme-connect.com However, variations using non-conventional conditions have been developed to improve its efficiency. thieme-connect.com
The Knorr pyrrole synthesis is another widely utilized method for preparing substituted pyrroles. wikipedia.org It typically involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group, such as an ester, positioned alpha to a carbonyl group. wikipedia.org A significant challenge in the Knorr synthesis is the inherent instability of α-amino-ketones, which tend to self-condense. Therefore, they are often generated in situ from the corresponding oxime. wikipedia.org The reaction is generally catalyzed by zinc and acetic acid and can proceed at room temperature. wikipedia.org
The Paal-Knorr synthesis provides a straightforward method for synthesizing pyrroles from 1,4-dicarbonyl compounds and ammonia or primary amines. alfa-chemistry.comorganic-chemistry.orgwikipedia.orgsynarchive.com The reaction is typically conducted under neutral or weakly acidic conditions. organic-chemistry.org The mechanism is believed to involve the formation of a hemiaminal, which then cyclizes and dehydrates to form the pyrrole ring. wikipedia.orgrgmcet.edu.in The simplicity and efficiency of the Paal-Knorr synthesis have made it a frequently applied method. rgmcet.edu.in
| Classical Pyrrole Synthesis | Reactants | Key Features |
| Hantzsch Synthesis | β-Ketoester, Ammonia/Primary Amine, α-Haloketone | Multicomponent reaction; can be low yielding in conventional setups. wikipedia.orgthieme-connect.com |
| Knorr Synthesis | α-Amino-ketone, β-Ketoester (or similar) | α-Amino-ketone often generated in situ; catalyzed by Zn/AcOH. wikipedia.org |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound, Ammonia/Primary Amine | Simple and efficient; proceeds via a hemiaminal intermediate. alfa-chemistry.comorganic-chemistry.orgwikipedia.orgsynarchive.com |
Condensation and Cycloaddition Reactions
Beyond the classical named reactions, other condensation and cycloaddition strategies have been developed for pyrrole synthesis. Condensation reactions are a broad class of reactions that involve the joining of two molecules with the elimination of a small molecule, such as water. The Paal-Knorr synthesis is a prime example of a condensation reaction leading to pyrroles. organic-chemistry.orgwikipedia.org
Cycloaddition reactions, particularly [3+2] cycloadditions, offer a powerful and convergent approach to the pyrrole core. The van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a prominent example of this type of reaction. nih.gov
Tosmic and Ketoester/Glycine (B1666218) Routes for Pyrrole-3-carboxylate Construction
The use of p-toluenesulfonylmethyl isocyanide (TosMIC) in the van Leusen reaction has become a versatile method for synthesizing various heterocycles, including pyrroles. enamine.net TosMIC serves as a three-atom synthon in a [3+2] cycloaddition with an appropriate Michael acceptor. nih.gov This reaction is particularly useful for preparing 3,4-disubstituted pyrroles. nih.govacs.org The reaction proceeds under basic conditions, where TosMIC is deprotonated to form a carbanion that attacks the α,β-unsaturated compound. This is followed by an intramolecular cycloaddition and elimination of the tosyl group to afford the pyrrole. nih.gov
Routes involving the condensation of ketoesters with glycine derivatives also provide access to pyrrole-3-carboxylates. These methods leverage the readily available starting materials to construct the pyrrole ring with the desired substitution pattern.
Targeted Synthesis of 2-Methyl-1H-pyrrole-3-carboxylate Esters
The specific synthesis of 2-methyl-1H-pyrrole-3-carboxylate esters often employs modifications of the foundational methods, tailored to introduce the desired methyl and carboxylate groups at the 2- and 3-positions, respectively.
Preparation from Halogenated Carbonyl Precursors and Acetoacetates
A common strategy for synthesizing 2-methyl-1H-pyrrole-3-carboxylate esters is a variation of the Hantzsch synthesis. This approach involves the reaction of an acetoacetate (B1235776) ester (a β-ketoester) with an α-halogenated carbonyl compound in the presence of an amine source. The acetoacetate provides the C3-carboxylate and C2-methyl precursors after cyclization.
Ring-Closure Reactions Involving Ammonia or Amines
The final step in many pyrrole syntheses, including those targeted at 2-methyl-1H-pyrrole-3-carboxylate esters, is a ring-closure reaction involving ammonia or a primary amine. acs.orgmdpi.com This step introduces the nitrogen atom of the pyrrole ring. In the context of the Hantzsch-type synthesis mentioned above, after the initial reaction between the acetoacetate and the halogenated carbonyl, the resulting intermediate undergoes cyclization upon treatment with ammonia or an amine, followed by dehydration to yield the aromatic pyrrole ring.
Esterification and Transesterification Strategies for Carboxylic Acid Derivatives
The esterification of pyrrole carboxylic acids and the transesterification of their corresponding esters are fundamental transformations for the synthesis of various derivatives. These reactions allow for the modification of the carboxyl group, which can be crucial for tuning the properties of the final compound.
Esterification:
The direct esterification of a carboxylic acid with an alcohol is a common method for producing esters. This reaction is typically catalyzed by an acid. For instance, 2-methyl-1H-pyrrole-3-carboxylic acid can be converted to its corresponding methyl or ethyl ester by reacting it with methanol (B129727) or ethanol (B145695) in the presence of a catalyst like thionyl chloride. matrixscientific.com Another approach involves the use of alkylating agents such as iodomethane (B122720) (MeI) to convert the carboxylic acid to its methyl ester. mdpi.com
Transesterification:
Transesterification involves the conversion of one ester to another by reaction with an alcohol. This method is particularly useful when the desired alcohol is not suitable for direct esterification. Enzymatic catalysis has emerged as a green and efficient method for the transesterification of pyrrole esters. For example, Novozym 435, an immobilized lipase, has been successfully used to catalyze the transesterification of methyl pyrrole-2-carboxylate with various alcohols, including linear, cyclic, and functionalized alcohols. nih.govchemscene.com The optimization of reaction parameters such as the type of lipase, solvent, temperature, and substrate molar ratio is crucial for achieving high yields. nih.govchemscene.comnih.govnih.gov In one study, the transesterification of methyl 1H-pyrrole-2-carboxylate with benzyl (B1604629) alcohol using Novozym 435 in n-hexane at 40°C for 24 hours resulted in a significant yield of the corresponding benzyl ester. nih.gov The use of molecular sieves can also enhance the conversion by removing water from the reaction mixture. nih.govnih.gov
Table 1: Enzymatic Transesterification of Methyl 1H-pyrrole-2-carboxylate
| Entry | Lipase | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Novozym 435 | Toluene (B28343) | 46 | nih.gov |
| 2 | Lipozyme TLIM | Toluene | <3 | nih.gov |
| 3 | CRL | Toluene | 9 | nih.gov |
| 4 | Novozym 435 | n-Hexane | 61 | nih.gov |
| 5 | Novozym 435 | Isooctane | 44 | nih.gov |
Synthesis of Sodium 2-Methyl-1H-pyrrole-3-carboxylate
The synthesis of the target compound, this compound, can be achieved through a two-step process: the hydrolysis of a corresponding ester to the carboxylic acid, followed by salt formation.
The hydrolysis of a pyrrole-3-carboxylate ester, such as methyl or ethyl 2-methyl-1H-pyrrole-3-carboxylate, is a key step in obtaining the parent carboxylic acid. This reaction is typically carried out under basic conditions. For example, the hydrolysis of methyl 4-bromo-1H-pyrrole-2-carboxylate to 4-bromo-1H-pyrrole-2-carboxylic acid has been reported. libretexts.org A one-step continuous flow synthesis of various pyrrole-3-carboxylic acids has been developed, where the in-situ hydrolysis of tert-butyl esters is achieved using the HBr generated as a byproduct in the Hantzsch pyrrole synthesis. sigmaaldrich.comsavemyexams.comchemguide.co.uklibretexts.org This method allows for the direct production of the carboxylic acid from commercially available starting materials without the need to isolate the ester intermediate. savemyexams.comlibretexts.org For instance, the synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid was achieved with a 65% yield using this flow method, which was significantly higher than the 40% yield obtained from the comparable in-flask batch reaction. sigmaaldrich.comlibretexts.org
Once 2-methyl-1H-pyrrole-3-carboxylic acid is obtained, the final step is the formation of the sodium salt. This is a standard acid-base neutralization reaction. The carboxylic acid is treated with a suitable sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃). savemyexams.comsavemyexams.comresearchgate.netresearchgate.net
The reaction with sodium hydroxide in an aqueous solution results in the formation of the sodium salt and water. savemyexams.comresearchgate.net
Reaction with Sodium Hydroxide: CH₃C₄H₃NCOOH + NaOH → CH₃C₄H₃NCOONa + H₂O
Alternatively, reacting the carboxylic acid with sodium bicarbonate will produce the sodium salt, water, and carbon dioxide gas. savemyexams.comresearchgate.netresearchgate.net
Reaction with Sodium Bicarbonate: CH₃C₄H₃NCOOH + NaHCO₃ → CH₃C₄H₃NCOONa + H₂O + CO₂
The choice of base and reaction conditions (e.g., solvent, temperature) would be optimized to ensure complete reaction and isolation of the pure this compound salt.
Sustainable and Green Chemistry Approaches in Pyrrole Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrroles to develop more environmentally friendly and efficient processes.
Heterogeneous Catalysis:
Heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture and potential for recyclability. Various solid acid catalysts, such as zeolites (ZSM-5), silica-alumina (SiO₂-Al₂O₃), and alumina (B75360) (Al₂O₃), have been employed in the synthesis of pyrroles. sigmaaldrich.com For example, the reaction of furan (B31954) with ammonia over a SiO₂-Al₂O₃ catalyst has been shown to produce pyrrole with a yield of up to 90%. sigmaaldrich.com Iron-containing catalysts have also been used for the synthesis of pyrrole-2-carboxylic acid esters. chemicalbook.com
Nanoparticles:
Nanoparticles have gained attention as highly efficient catalysts in organic synthesis due to their high surface-area-to-volume ratio. Various nanoparticles have been utilized to promote the synthesis of pyrrole derivatives. Magnetic nanoparticles, in particular, are attractive as they can be easily recovered from the reaction mixture using an external magnet, facilitating catalyst recycling. libretexts.org
Metal Salts:
Metal salts are commonly used as catalysts in various organic transformations, including the synthesis of pyrroles. Palladium catalysts, for instance, are widely used in cross-coupling reactions to form C-C and C-N bonds, which are essential steps in many pyrrole synthesis strategies. For example, PdCl₂(PhCN)₂ has been used to catalyze the synthesis of substituted pyrroles from internal alkynes. Ruthenium catalysts, such as Ru(bpy)₃(PF₆)₂, have been employed in the synthesis of fused pyrroles under visible light irradiation.
Ionic liquids (ILs) are salts with low melting points that are considered "green" solvents due to their low vapor pressure and high thermal stability. libretexts.org They can act as both the solvent and the catalyst in chemical reactions. In pyrrole synthesis, ionic liquids such as 1-butyl-3-methyl-imidazolium hydrogen sulfate (B86663) ([bmim]HSO₄) have been used as an efficient catalyst and reaction medium for the condensation of 1,4-diketones with amines to form polysubstituted pyrroles. libretexts.org The use of ionic liquids can lead to high yields and allows for the recycling of the catalytic system. libretexts.org For example, the ionic liquid [HMIM]HSO₄ has been shown to be an effective catalyst for the synthesis of N-substituted pyrroles under ultrasonic irradiation, with the catalyst being recyclable for several runs without a significant decrease in yield. libretexts.org Furthermore, functionalized ionic liquids have been developed and applied in biomass conversion, showcasing their versatility.
Solvent-Free Reaction Protocols
The elimination of volatile organic compounds is a central goal in green chemistry, making solvent-free synthesis a highly attractive strategy. researchgate.net These protocols often lead to safer processes, simpler reaction workups, and improved yields. researchgate.net
A notable solvent-free approach for N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives involves a one-pot, three-component reaction under microwave irradiation without any catalyst. clockss.orgresearchgate.net This method reacts various α-bromoacetophenones, amines, and ethyl acetoacetate, providing a direct and efficient route to the target pyrroles. clockss.org The scope of this reaction is broad, accommodating aryl, alkyl, and heterocyclic methyl substituents on the pyrrole nitrogen. clockss.org
Another three-component, solvent-free synthesis has been developed for 2,4,5-trisubstituted-1H-pyrrol-3-ol-type compounds starting from L-tryptophan. nih.gov In this procedure, equimolar mixtures of alkyl 2-aminoesters, 1,3-dicarbonyl compounds, and a catalytic amount of potassium hydroxide are heated to yield the desired products in moderate to good yields (45%–81%). nih.gov These solvent-free methods represent a significant step towards more sustainable and economical production of complex pyrrole derivatives. researchgate.net
Table 1: Examples of Solvent-Free Synthesis of Pyrrole Derivatives
| Starting Materials | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| α-Bromoacetophenone, Amines, Ethyl acetoacetate | Microwave, Catalyst-free | N-substituted 2-methyl-1H-pyrrole-3-carboxylates | Good | clockss.orgresearchgate.net |
| Alkyl 2-aminoesters, 1,3-Dicarbonyl compounds | 170 °C, KOH (cat.) | 2,4,5-Trisubstituted-1H-pyrrol-3-ols | 45-81% | nih.gov |
Microwave-Assisted Organic Synthesis (MAOS) Techniques
Microwave-Assisted Organic Synthesis (MAOS) has become a cornerstone of modern synthetic chemistry by significantly reducing reaction times, enhancing yields, and often leading to cleaner product profiles compared to conventional heating. clockss.orgresearchgate.netmdpi.com This technology is particularly effective for the synthesis of heterocyclic compounds like pyrroles. clockss.org
An efficient, one-pot, three-component synthesis of N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives is accomplished through microwave irradiation of α-bromoacetophenones, various amines, and ethyl acetoacetate. clockss.orgresearchgate.net This protocol is performed under solvent-free conditions, further enhancing its green chemistry credentials. clockss.org The reaction times are dramatically shortened, and the method has proven versatile for generating a library of pyrroles with different substituents at the nitrogen atom, including aryl and alkyl groups, with yields often exceeding 80%. clockss.org For instance, the synthesis of ethyl 1-(furan-2-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate resulted in an 83% yield. clockss.org
The benefits of MAOS extend to related heterocyclic systems, such as the palladium-catalyzed oxidative cyclization for preparing indole-3-carboxylate (B1236618) derivatives, demonstrating the broad applicability of microwave heating in heterocycle synthesis. mdpi.com
Table 2: Selected N-substituted 2-methyl-1H-pyrrole-3-carboxylates via MAOS
| N-Substituent | R Group (from α-bromoacetophenone) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Phenyl | Phenyl | Ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate | Good | clockss.org |
| 4-Methylphenyl | Phenyl | Ethyl 2-methyl-5-phenyl-1-(p-tolyl)-1H-pyrrole-3-carboxylate | 92% | clockss.org |
| 4-Methoxyphenyl | 4-Methoxyphenyl | Ethyl 1,5-bis(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate | 89% | clockss.org |
| Benzyl | Phenyl | Ethyl 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate | 85% | clockss.org |
| Furan-2-ylmethyl | Phenyl | Ethyl 1-(furan-2-ylmethyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate | 83% | clockss.org |
Mechanochemical Activation (Ball Milling) for Pyrrole Formation
Mechanochemistry, particularly through high-speed vibration milling (HSVM) or ball milling, offers a powerful solvent-free alternative for synthesizing pyrroles. rsc.orgresearchgate.net This technique utilizes mechanical force to induce chemical reactions, often enabling transformations that are inefficient in solution. rsc.org
Several classical pyrrole syntheses have been successfully adapted to mechanochemical conditions. The Paal-Knorr reaction, which typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine, can be effectively promoted by HSVM using citric acid as a catalyst. rsc.org Similarly, the Hantzsch pyrrole synthesis, a multicomponent reaction of a β-dicarbonyl compound, an α-haloketone, and a primary amine, is readily achievable through ball milling. rsc.org Researchers have even telescoped the synthesis by generating the required α-haloketone in situ under mechanochemical conditions. rsc.org
Furthermore, the van Leusen pyrrole synthesis, which produces 3,4-disubstituted pyrroles, has been adapted to a mechanochemical protocol, yielding products in good to excellent yields. organic-chemistry.orgacs.org A metal-free mechanochemical approach has also been developed for synthesizing polyyne-substituted pyrroles by simply grinding 1-haloalkynes with pyrroles and potassium carbonate. thieme-connect.com These methods highlight the versatility of mechanochemistry in constructing the pyrrole ring from diverse starting materials without the need for bulk solvents. rsc.org
Continuous Flow Synthesis Methodologies
Continuous flow chemistry, utilizing microreactors, is an emerging technology that provides highly efficient, atom-economical, and scalable routes for synthesizing organic compounds. syrris.com This methodology has been successfully applied to develop the first general one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acids. syrris.comnih.govnih.govacs.org
The process is based on the Hantzsch reaction, where streams of a β-ketoester (like tert-butyl acetoacetate), a primary amine, and an α-bromoketone are mixed and heated in a microreactor. acs.orgresearchgate.net A key innovation of this method is the utilization of the hydrogen bromide (HBr) byproduct generated during the reaction. syrris.comnih.gov This in situ generated acid facilitates the cleavage (saponification) of the tert-butyl ester, directly yielding the pyrrole-3-carboxylic acid in a single, uninterrupted process. syrris.comnih.govnih.gov This avoids the multiple steps of workup and purification typically required in batch synthesis. syrris.com
The utility of this flow method was demonstrated by scaling up the synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, producing 850 mg in just 2.5 hours with a 63% yield. nih.govresearchgate.net The protocol can also be extended to produce pyrrole-3-carboxamides in a continuous sequence, showcasing its power for rapid analogue library generation. syrris.com
Table 3: Continuous Flow Synthesis of Pyrrole-3-Carboxylic Acids
| Amine | α-Bromoketone | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzylamine | α-Bromoacetophenone | 1-Benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 63% | nih.gov |
| 4-Methoxybenzylamine | α-Bromoacetophenone | 1-(4-Methoxybenzyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 65% | nih.gov |
| Cyclohexylamine | α-Bromoacetophenone | 1-Cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 68% | nih.gov |
| Benzylamine | 2-Bromo-1-(4-chlorophenyl)ethanone | 1-Benzyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid | 71% | nih.gov |
Post-Synthetic Diversification and Functional Group Transformations on Pyrrole Carboxylates
Once the pyrrole carboxylate core is synthesized, post-synthetic modification is crucial for creating diverse analogues and fine-tuning molecular properties. A variety of transformations can be performed on the pyrrole ring and its substituents.
Electrophilic halogenation is a common strategy. For example, ethyl 5-methyl-1H-pyrrole-2-carboxylate can be selectively chlorinated at the 4-position using N-chlorosuccinimide or fluorinated using Selectfluor. nih.gov Formylation of the pyrrole ring can be achieved via the Vilsmeier-Haack reaction, although this can lead to mixtures of isomers depending on the existing substitution pattern. nih.gov
The carboxylate group itself is a versatile handle for diversification. It can be readily converted to amides by reaction with amines, often using coupling agents like EDC/HOBt. syrris.comnih.gov Furthermore, the nitrogen atom of the pyrrole ring can be functionalized, for instance, by introducing a hydroxyethyl (B10761427) group, which can then be used in enzymatic resolutions to separate atropisomers. google.com A more advanced strategy involves a "skeletal recasting" of the pyrrole core, where simple pyrroles are deconstructed and then reconstructed in the presence of an azoalkene to yield highly substituted pyrroles that are otherwise difficult to access. acs.org These diverse post-synthetic modifications enable the generation of a wide array of complex molecules from a common pyrrole carboxylate intermediate. nih.govacs.org
Advanced Spectroscopic and Characterization Techniques for Structural Elucidation of 2 Methyl 1h Pyrrole 3 Carboxylate Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of a 2-methyl-1H-pyrrole-3-carboxylate system is expected to show distinct signals corresponding to the different types of protons in the molecule. Based on data from analogous structures like ethyl 2-methyl-1H-pyrrole-3-carboxylate and other pyrrole (B145914) derivatives, the anticipated chemical shifts (δ) are as follows:
N-H Proton: A broad singlet is expected for the N-H proton, typically appearing in the downfield region, often around 8.5-9.0 ppm, though its chemical shift can be highly variable depending on solvent and concentration. princeton.edu
Pyrrole Ring Protons: The two protons on the pyrrole ring (H4 and H5) will appear as distinct signals. The H5 proton, adjacent to the nitrogen, is expected to resonate at a different frequency than the H4 proton. In related pyrrole systems, these protons often appear as doublets or triplets in the range of 6.0-7.5 ppm due to coupling with each other. mdpi.comchemicalbook.com For example, in pyrrole-2-carboxylic acid, the ring protons are observed between 6.1 and 7.0 ppm. chemicalbook.comnih.gov
Methyl Protons (C2-CH₃): The protons of the methyl group at the C2 position will typically appear as a sharp singlet in the upfield region, generally around 2.4 ppm. acgpubs.org
The sodium salt form, Sodium 2-methyl-1H-pyrrole-3-carboxylate, would show a similar spectrum for the ring and methyl protons, but the acidic proton of the carboxyl group would be absent. The specific chemical shifts are influenced by the electron-withdrawing nature of the carboxylate group and the electron-donating nature of the methyl group and the pyrrole nitrogen.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 2-Methyl-1H-pyrrole-3-carboxylate Systems
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| N-H | 8.5 - 9.0 | Broad Singlet |
| C4-H | 6.0 - 7.5 | Doublet/Triplet |
| C5-H | 6.0 - 7.5 | Doublet/Triplet |
| C2-CH₃ | ~2.4 | Singlet |
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2-methyl-1H-pyrrole-3-carboxylate systems, distinct signals are expected for each carbon atom.
Carbonyl Carbon (C=O): The carboxylate carbon is the most deshielded and will appear significantly downfield, typically in the range of 164-170 ppm. princeton.edu Carboxylic acid carbons in similar environments absorb between 165 and 185 ppm. pressbooks.pub
Pyrrole Ring Carbons: The four carbons of the pyrrole ring will have characteristic chemical shifts. The C2 and C5 carbons, being adjacent to the nitrogen atom, resonate at different fields than C3 and C4. In substituted pyrroles, these carbons typically appear in the range of 108-140 ppm. princeton.edu For instance, in a related ethyl 2-methyl-1,4-diphenyl-1H-pyrrole-3-carboxylate, the pyrrole carbons show signals within this region. spectrabase.com
Methyl Carbon (C2-CH₃): The methyl carbon will be found in the most upfield region of the spectrum, generally below 20 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 2-Methyl-1H-pyrrole-3-carboxylate Systems
| Carbon Type | Predicted Chemical Shift (ppm) |
| C=O (Carboxylate) | 164 - 170 |
| C2 | 125 - 140 |
| C3 | 110 - 125 |
| C4 | 108 - 120 |
| C5 | 115 - 130 |
| C2-CH₃ | 10 - 20 |
Two-Dimensional NMR Correlational Spectroscopies
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For the 2-methyl-1H-pyrrole-3-carboxylate system, a cross-peak would be expected between the H4 and H5 protons of the pyrrole ring, confirming their connectivity. oxinst.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would be used to unambiguously assign each proton signal to its corresponding carbon atom. For example, the signal for the C4-H proton would show a correlation to the C4 carbon signal, and the methyl protons would correlate to the methyl carbon.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.
Identification of Characteristic Functional Group Vibrations
The IR and Raman spectra of 2-methyl-1H-pyrrole-3-carboxylate systems will be dominated by vibrations of the pyrrole ring and the carboxylate group.
N-H Stretch: A characteristic N-H stretching vibration is expected in the IR spectrum, typically appearing as a medium to sharp band around 3300-3400 cm⁻¹. mdpi.com In solid-state spectra, this band can be broadened due to hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations from the pyrrole ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.
C=O Stretch (Carboxylate): This is one of the most characteristic bands. For the sodium carboxylate salt, two distinct stretching vibrations are expected: an asymmetric stretch (νas) in the region of 1650-1540 cm⁻¹ and a symmetric stretch (νs) between 1420-1300 cm⁻¹. nih.gov For the corresponding carboxylic acid, a strong C=O stretching band would be observed at a higher frequency, typically between 1730-1700 cm⁻¹. spectroscopyonline.com
Pyrrole Ring Vibrations: The pyrrole ring gives rise to several characteristic bands, including C=C and C-N stretching vibrations, which typically appear in the 1600-1400 cm⁻¹ region. mdpi.com Ring breathing and deformation modes are also observed at lower frequencies.
Table 3: Key Vibrational Frequencies for 2-Methyl-1H-pyrrole-3-carboxylate Systems
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretch | 3300 - 3400 |
| C-H (Aromatic) | Stretch | > 3000 |
| C-H (Aliphatic) | Stretch | < 3000 |
| C=O (Carboxylate) | Asymmetric Stretch | 1650 - 1540 |
| C=O (Carboxylate) | Symmetric Stretch | 1420 - 1300 |
| C=C / C-N (Ring) | Stretch | 1600 - 1400 |
Investigation of Intermolecular Interactions and Dimer Formation
Vibrational spectroscopy is particularly sensitive to intermolecular interactions, such as hydrogen bonding, which significantly influence the solid-state structure of these compounds. In the case of the carboxylic acid form (2-methyl-1H-pyrrole-3-carboxylic acid), strong intermolecular hydrogen bonding is expected.
Studies on the structurally similar pyrrole-2-carboxylic acid have confirmed the formation of cyclic dimers in the solid state through hydrogen bonds between the carboxylic acid groups of two molecules. bldpharm.comresearchgate.net This dimerization leads to a significant broadening and a red-shift (shift to lower frequency) of the O-H stretching vibration, which appears as a very broad band in the 3300-2500 cm⁻¹ range, and also affects the C=O stretching frequency. spectroscopyonline.comlibretexts.org
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can be calculated for different adducts of 2-methyl-1H-pyrrole-3-carboxylic acid. These theoretical values can be compared with experimental data from ion mobility-mass spectrometry to aid in structural confirmation. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Data for 2-Methyl-1H-pyrrole-3-carboxylic Acid Adducts uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 126.05495 | 123.2 |
| [M+Na]⁺ | 148.03689 | 131.8 |
| [M-H]⁻ | 124.04040 | 123.3 |
| [M+NH₄]⁺ | 143.08150 | 144.6 |
| [M+K]⁺ | 164.01083 | 129.9 |
| [M+H-H₂O]⁺ | 108.04494 | 118.0 |
| [M+HCOO]⁻ | 170.04588 | 144.8 |
| [M+CH₃COO]⁻ | 184.06153 | 164.8 |
| [M+Na-2H]⁻ | 146.02234 | 127.7 |
| [M]⁺ | 125.04713 | 121.3 |
| [M]⁻ | 125.04822 | 121.3 |
Note: This data is for the carboxylic acid form, not the sodium salt. The presence of the sodium salt would alter the observed m/z values.
X-ray Diffraction Studies for Solid-State Molecular Architecture
X-ray diffraction is an indispensable tool for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Analysis for Definitive Structural Confirmation
Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the exact positions of atoms within the crystal lattice can be determined, revealing bond lengths, bond angles, and intermolecular interactions.
While a specific single-crystal X-ray structure for "this compound" was not found in the search results, studies on similar pyrrole derivatives provide a strong basis for understanding its likely solid-state structure. For example, the crystal structure of 2-[(1H-pyrrol-2-yl)methyl]-1H-pyrrole reveals a monoclinic crystal system with the two pyrrole rings twisted relative to each other. nih.govresearchgate.net In another example, methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate crystallizes in a monoclinic system where molecules are linked into dimers through C—H⋯F interactions. nih.gov The analysis of a pyridylpyrazole derivative also utilized single-crystal X-ray diffraction to confirm its molecular structure. nih.gov These studies highlight the power of this technique to elucidate detailed structural features, including intermolecular hydrogen bonding and packing arrangements, which are crucial for understanding the material's properties. mdpi.commdpi.comresearchgate.net
Table 2: Representative Crystal Data for a Pyrrole Derivative nih.govresearchgate.net
| Parameter | Value |
| Compound | 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole |
| Formula | C₉H₁₀N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.048 (3) |
| b (Å) | 7.312 (4) |
| c (Å) | 9.024 (5) |
| β (°) | 100.78 (1) |
| V (ų) | 392.0 (4) |
| Z | 2 |
Surface-Sensitive Spectroscopic Techniques for Polymeric Pyrrole-3-carboxylate Films
When 2-methyl-1H-pyrrole-3-carboxylate is used as a monomer to form polymeric films, surface-sensitive techniques are essential for characterizing the composition and molecular nature of the film's surface, which governs its interaction with the environment.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique that provides information about the elemental composition and chemical states of the atoms on a material's surface (typically the top 1-10 nm). rsc.org In the context of polypyrrole films derived from pyrrole-3-carboxylates, XPS can confirm the successful incorporation of the monomer into the polymer and identify the chemical environment of the constituent elements (carbon, nitrogen, oxygen). capes.gov.brresearchgate.netresearchgate.net
High-resolution XPS spectra of the C 1s, N 1s, and O 1s regions can be deconvoluted to identify different chemical species. For instance, the N 1s spectrum of polypyrrole can reveal the presence of neutral nitrogen (-NH-), positively charged nitrogen (polaron and bipolaron states), and oxidized nitrogen species. researchgate.netresearchgate.net The C 1s spectrum can distinguish between C-C/C-H, C-N, and C=O bonds, which would be present in a polymer derived from a carboxylate-functionalized pyrrole. researchgate.net
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Molecular Information
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is another highly surface-sensitive technique that provides detailed molecular information from the outermost monolayer of a sample. nih.govmdpi.com By bombarding the surface with a primary ion beam, secondary ions are ejected and their mass-to-charge ratios are measured with high mass resolution. researchgate.netnih.govyoutube.com
For polymeric films of pyrrole-3-carboxylates, ToF-SIMS can identify characteristic fragment ions of the repeating monomer unit, as well as any dopant molecules incorporated into the film. kpi.ua This technique is particularly useful for confirming the presence of specific functional groups on the surface and for mapping their lateral distribution. mdpi.comresearchgate.net The high mass resolution allows for the differentiation of ions with the same nominal mass but different elemental compositions. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. For pyrrole-based systems, UV-Vis spectra provide information about the π-conjugated system.
The UV-Vis spectrum of a simple pyrrole, such as pyrrole itself in an aqueous solution, typically shows absorption bands corresponding to π-π* transitions. researchgate.net For pyrrole-2-carboxylic acid, the spectrum is also characterized by these transitions. nist.gov When pyrrole monomers polymerize to form polypyrrole, the extended conjugation leads to a significant red-shift in the absorption bands, with new bands appearing at longer wavelengths, often in the visible region. researchgate.netjosa.ro These new bands are associated with transitions involving polaron and bipolaron states, which are characteristic of conducting polymers. The position and intensity of these bands can provide insights into the doping level and conjugation length of the polymer chain. josa.ro
Chemical Reactivity and Mechanistic Investigations of Pyrrole 3 Carboxylates
Decarboxylation Mechanisms of Pyrrole-3-carboxylic Acids
The decarboxylation of pyrrolecarboxylic acids is a reaction of significant interest, and while much of the detailed mechanistic work has been performed on the 2-isomer, the principles are instructive for understanding the reactivity of pyrrole-3-carboxylic acids. Studies show that the reaction is subject to acid catalysis and proceeds through a mechanism that avoids the formation of high-energy intermediates. nih.govacs.org
The acid-catalyzed decarboxylation of pyrrolecarboxylic acids does not proceed by simple protonation of the carboxyl group, which would lead to the formation of a very high-energy protonated carbon dioxide species. acs.orgnih.gov Instead, the reaction is initiated by the protonation of the pyrrole (B145914) ring itself. nih.govchemtube3d.com For pyrrole-2-carboxylic acid, this occurs at the C2 position, which is adjacent to the carboxyl group. nih.govresearchgate.net This protonation event is crucial as it creates a more stable leaving group by interrupting the ring's aromaticity and facilitating the subsequent C-C bond cleavage. nih.gov The key intermediate in this pathway is the C-protonated pyrrolecarboxylic acid. chemtube3d.comresearchgate.net This mechanism is distinct from the decarboxylation of other aromatic carboxylic acids, such as 2-picolinic acid, which is most reactive in its zwitterionic form at a much higher pH. acs.org
Water plays a critical role in the acid-catalyzed decarboxylation of pyrrolecarboxylic acids, acting as a nucleophile in an associative mechanism. nih.govacs.org Following the initial protonation of the pyrrole ring, a water molecule adds to the carboxyl group of the protonated reactant. nih.govchemtube3d.comcapes.gov.br This step is analogous to the well-established acid-catalyzed oxygen exchange in carboxylic acids. acs.org
The addition of water leads to a tetrahedral intermediate. worldscientific.com The subsequent C-C bond cleavage results in the formation of pyrrole and protonated carbonic acid (H₃CO₃⁺). nih.govworldscientific.com This pathway is energetically favorable because protonated carbonic acid is a significantly more stable species than the protonated carbon dioxide that would be formed in a dissociative mechanism. acs.orgnih.gov The protonated carbonic acid then rapidly dissociates into carbon dioxide and a hydronium ion (H₃O⁺). nih.gov This hydrolytic mechanism is consistent with various experimental observations, including kinetic isotope effects. nih.gov
Kinetic studies on the decarboxylation of pyrrole-2-carboxylic acid in aqueous solution reveal a dependence on acidity. The rate constant increases as the pH decreases from 3 to 1 and then rises more sharply in strongly acidic solutions up to 10 M HCl. cdnsciencepub.com This is indicative of an acid-catalyzed process.
Activation parameters have been determined for the hydrolytic decarboxylation of pyrrole-2-carboxylic acid. nih.gov In strongly acidic media (H₀ = -2.9), the following values were reported:
Enthalpy of Activation (ΔH‡): 23.5 kcal·mol⁻¹
Entropy of Activation (ΔS‡): 5.5 cal·deg⁻¹·mol⁻¹
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| ΔH‡ | 23.5 kcal·mol⁻¹ | H₀ = -2.9 | nih.gov |
| ΔS‡ | 5.5 cal·deg⁻¹·mol⁻¹ | H₀ = -2.9 | nih.gov |
| ΔG‡ (Predicted) | 83.3 – 123.0 kJ/mol | Theoretical Model | worldscientific.com |
| ΔG‡ (Experimental) | 91.6 – 101.3 kJ/mol | Aqueous Solution | worldscientific.com |
Kinetic Isotope Effect (KIE) studies provide further insight into the decarboxylation mechanism of pyrrolecarboxylic acids. For pyrrole-2-carboxylic acid, the ¹³C-carboxyl KIE (k¹²/k¹³) varies significantly with the acidity of the medium. researchgate.netcdnsciencepub.com
At low acidity (pH ~ 3) , the ¹³C-carboxyl KIE is negligible. This indicates that the C-C bond cleavage is not the rate-determining step under these conditions. Instead, the rate-determining step is the protonation of the pyrrole ring. researchgate.netcdnsciencepub.com
In strongly acidic solution (4 M HClO₄) , the ¹³C-carboxyl KIE is 1.028 (or 2.8%). researchgate.netcdnsciencepub.com A later study reported a KIE of 1.043 at an acidity of H₀ = -2.6. nih.gov This significant isotope effect demonstrates that the C-C bond cleavage has become rate-determining, or at least partially rate-determining, at higher acidities. cdnsciencepub.com
The solvent isotope effect (kH₂O/kD₂O) also shows a dependence on acidity, supporting the proposed mechanism involving water. nih.gov
At H₀ = 0.9, the solvent KIE is 2.
At H₀ = -2.9, the solvent KIE is 1.
These observations are consistent with a mechanism where the rate-determining step shifts from ring protonation at low acidity to a subsequent step involving C-C bond breaking at high acidity. cdnsciencepub.com
| Isotope Effect | Conditions | Value | Inference | Source |
|---|---|---|---|---|
| ¹³C-Carboxyl (k¹²/k¹³) | pH ~ 3 | Negligible | Ring protonation is rate-determining | researchgate.netcdnsciencepub.com |
| 4 M HClO₄ | 1.028 | C-C bond cleavage is rate-determining | researchgate.netcdnsciencepub.com | |
| Solvent (kH₂O/kD₂O) | H₀ = 0.9 | 2 | Supports mechanism involving water | nih.gov |
| H₀ = -2.9 | 1 | nih.gov |
Reactivity of the Pyrrole Ring and Carboxylate Moiety
The pyrrole ring is electron-rich and generally reactive towards electrophiles, with substitution typically occurring at the C2 or C5 positions due to the greater stability of the resulting cationic intermediate. wikipedia.orguobaghdad.edu.iqlibretexts.org The presence of the carboxylate group at the C3 position influences this reactivity.
Hydrolysis: The conversion of pyrrole-3-carboxylic acid esters to the corresponding carboxylic acid is a key functional group interconversion. A notable method involves the one-step, continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and α-bromoketones. syrris.comacs.orgnih.gov In this Hantzsch pyrrole synthesis, the HBr generated as a byproduct is utilized in situ to hydrolyze the tert-butyl ester, efficiently yielding the desired pyrrole-3-carboxylic acid. syrris.com This process avoids the need to isolate intermediates and represents an efficient route to these compounds. nih.gov
Acylation: Acylation of the pyrrole ring is a common electrophilic substitution reaction. numberanalytics.com While substitution generally favors the C2 position, various methods have been developed to control the regioselectivity. uobaghdad.edu.iqlibretexts.org For N-unsubstituted pyrroles, acylation can be achieved with reagents like acetic anhydride, though a Lewis acid catalyst may be required for less reactive rings like thiophene. youtube.com For N-acylpyrroles, an anionic Fries-type rearrangement can occur to yield 2-aroylpyrroles. nsf.gov The use of N-alkoxycarbonyl protecting groups has been shown to direct acylation exclusively to the 2-position, with no 3-acylated isomers being formed under specific conditions. acs.org These acylated products can then be deprotected to yield the N-H pyrrole. acs.org Furthermore, 2-(trichloroacetyl)pyrroles serve as effective pyrrole acid chloride surrogates, reacting smoothly with amines to form amides, a method frequently used in natural product synthesis. rsc.org
Alkylation: Alkylation of the pyrrole ring typically occurs at the nitrogen atom after deprotonation with a strong base, or at the C2 carbon under electrophilic conditions. wikipedia.orguobaghdad.edu.iq However, achieving substitution at the C3 position is more challenging but possible under specific conditions. One report has shown that the reaction of pyrrolylmagnesium chloride with ethylene (B1197577) oxide can lead to preferential alkylation at the C3 position, particularly when tetrahydrofuran (B95107) is used as the solvent. mdma.ch This preference is attributed to steric hindrance at the 2-position caused by solvent molecules complexed to the magnesium at the ring nitrogen. mdma.ch
Reactions of N-Acylpyrroles (e.g., Anionic Fries Rearrangements)
The anionic Fries rearrangement, a 1,3-acyl migration, has been adapted for N-acylpyrroles in a transformation sometimes referred to as a "pyrrole dance." researchgate.netrsc.org This reaction provides a pathway to C-acylated pyrroles, which are significant structural motifs in many biologically active compounds. rsc.org For N-acylpyrroles, this rearrangement typically involves the migration of the acyl group from the nitrogen atom to the C2 position of the pyrrole ring.
Groundbreaking research has demonstrated that the reaction outcome for N-acylpyrroles can be highly chemoselective, dictated by the choice of base. rsc.org When an N-acylpyrrole is treated with lithium hexamethyldisilazide (LiN(SiMe₃)₂), it undergoes the expected anionic Fries rearrangement to yield the corresponding 2-aroylpyrrole. rsc.org In a surprising twist, switching the base to potassium hexamethyldisilazide (KN(SiMe₃)₂) shuts down the rearrangement pathway and instead promotes a C-H functionalization reaction on the toluene (B28343) solvent, producing aryl benzyl (B1604629) ketones. rsc.org This discovery highlights a remarkable instance of base-controlled chemoselectivity.
The scope of the anionic Fries rearrangement of N-acylpyrroles is broad. Substrates with a 2-methyl group on the pyrrole ring, which are structurally related to sodium 2-methyl-1H-pyrrole-3-carboxylate, are suitable for this transformation, affording the rearranged products in good yields. rsc.org For example, N-benzoyl-2-methylpyrrole undergoes rearrangement to provide the corresponding 5-benzoyl-2-methylpyrrole. rsc.org The reaction tolerates a wide array of substituents on the N-benzoyl group, including electron-donating and electron-withdrawing groups, as well as sterically hindered systems. rsc.org
| N-Acylpyrrole Substrate | Base | Solvent | Major Product Type | Yield |
|---|---|---|---|---|
| N-Benzoylpyrrole | LiN(SiMe₃)₂ | Toluene | Anionic Fries Rearrangement (2-Benzoylpyrrole) | 81% |
| N-Benzoylpyrrole | KN(SiMe₃)₂ | Toluene | Aroylation of Toluene (Benzyl phenyl ketone) | 36% |
| N-(4-Chlorobenzoyl)-2-methylpyrrole | LiN(SiMe₃)₂ | Toluene | Anionic Fries Rearrangement (5-(4-Chlorobenzoyl)-2-methylpyrrole) | 63% |
| N-(4-Methoxybenzoyl)-2-methylpyrrole | LiN(SiMe₃)₂ | Toluene | Anionic Fries Rearrangement (5-(4-Methoxybenzoyl)-2-methylpyrrole) | 58% |
Chemoselective and Regioselective Transformations of Pyrrole Carboxylates
Control of Selectivity in Multi-component Reactions
Multi-component reactions (MCRs) are powerful tools for the efficient synthesis of complex molecules like substituted pyrroles from simple precursors in a single step. nih.govrsc.org The control of chemoselectivity and regioselectivity is paramount in MCRs to ensure the desired constitutional isomer is formed. In the context of pyrrole carboxylate synthesis, selectivity can be governed by the inherent reactivity of the chosen substrates. nih.gov
For instance, a one-pot synthesis of N-methyl-3-acylpyrroles utilizes dimethylacetylene dicarboxylate (DMAD), N-methylhydroxylamine, and various acyl chlorides. nih.gov This reaction proceeds smoothly to give the corresponding 3-acylpyrroles in good to excellent yields. The regioselectivity is controlled by the initial Michael addition of the hydroxylamine (B1172632) to the electron-deficient alkyne (DMAD), followed by cyclization and acylation.
Another example demonstrates how substrate choice dictates the final product in a three-component reaction between isocyanides, amines, and 2-benzylidenemalononitrile derivatives to form polysubstituted pyrroles. nih.gov The use of a primary amine versus a secondary amine as the nucleophile leads to two distinct families of pyrrole products, showcasing excellent chemoselectivity. nih.gov While not starting with a pre-formed pyrrole, these MCRs illustrate how the functionality and structure of reactants, analogous to the features of this compound, can direct the formation of highly substituted pyrrole rings with high selectivity. nih.gov
| Isocyanide | Amine Type | Alkene | Product Type |
|---|---|---|---|
| Aryl/Alkyl Isocyanide | Primary Amine (e.g., Benzylamine) | 2-Benzylidenemalononitrile | Polysubstituted Pyrrole (Type A) |
| Aryl/Alkyl Isocyanide | Secondary Amine (e.g., Pyrrolidine) | 2-Benzylidenemalononitrile | Polysubstituted Pyrrole (Type B) |
Directed C-H Functionalization Strategies
Directing groups are instrumental in achieving regioselectivity in C-H functionalization reactions. The carboxylate group is a particularly effective directing group for activating specific C-H bonds, typically at the ortho position of an aromatic ring, through the formation of a metallacyclic intermediate. nih.govscilit.com This strategy has been widely applied in transition metal-catalyzed reactions. nih.gov
For pyrrole systems, C-H functionalization is a key strategy for derivatization. nih.gov While the carboxylate group itself can act as a directing group, related functionalities installed at the pyrrole nitrogen have also proven highly effective. A notable strategy involves the use of an N-alkoxycarbamoyl moiety as a transferable and transformable directing group. rsc.org In a rhodium-catalyzed reaction, N-alkoxycarbamoyl pyrroles react with alkynes to achieve directed C-H alkenylation at the C2 position of the pyrrole ring. This is followed by a cascade process involving intramolecular nucleophilic addition and transfer of the directing group to afford functionalized pyrrolizine derivatives. rsc.org
This approach demonstrates how a functional group, conceptually similar to the carboxylate in its ability to chelate a metal center, can be used to precisely control regioselectivity in the C-H functionalization of the pyrrole core. The carboxylate on the pyrrole ring in a compound like this compound would be expected to influence the electronic properties of the ring and could potentially be used to direct functionalization, although competition from the N-H site or other ring positions is a critical consideration. rsc.org
Ring-Opening and Ring-Expansion Reactions (e.g., Heterocycle-to-Heterocycle Transmutations)
The pyrrole ring, while aromatic, can undergo reactions that lead to its cleavage or expansion into larger heterocyclic systems. These transformations provide pathways to different classes of compounds from a common pyrrole precursor.
A classic example of ring expansion is the Ciamician-Dennstedt rearrangement. wikipedia.org In this reaction, pyrrole reacts with a carbene, such as dichlorocarbene, in a [2+1] cycloaddition to form a transient dichlorocyclopropane intermediate. This intermediate is unstable and rearranges, leading to ring expansion and the formation of a 3-halopyridine. wikipedia.orgresearchgate.net This reaction represents a powerful heterocycle-to-heterocycle transmutation from a five-membered ring to a six-membered one.
Ring-opening reactions of pyrrole are also known. For example, treatment of pyrrole with hydroxylamine under heating in ethanol (B145695) results in the cleavage of the ring to form succindialdehyde dioxime. uop.edu.pkyoutube.com This reaction breaks the cyclic structure and converts the heterocyclic core into an acyclic, difunctionalized compound.
| Reaction Name | Reagent(s) | Transformation Type | Product Class | Reference |
|---|---|---|---|---|
| Ciamician-Dennstedt Rearrangement | Dichlorocarbene (from Chloroform/Base) | Ring Expansion | 3-Chloropyridine | wikipedia.org |
| Hydroxylamine Cleavage | Hydroxylamine, Ethanol, Heat | Ring Opening | Succindialdehyde dioxime | uop.edu.pkyoutube.com |
| General Ring Expansion | Sodium methoxide, Methylene iodide | Ring Expansion | Pyridine | uop.edu.pk |
Computational and Theoretical Chemistry Studies on 2 Methyl 1h Pyrrole 3 Carboxylate Systems
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and various energetic properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for determining optimized molecular geometries and conformational preferences. For pyrrole (B145914) systems, such as pyrrole-2-carboxylic acid, DFT calculations have been employed to analyze the planarity of the molecule and the conformational preferences of the carboxyl group. researchgate.netnih.gov Studies on pyrrole-2-carboxylic acid (PCA) using the B3LYP/6-311++G(d,p) level of theory show that the pyrrole moiety influences π-electron delocalization, which in turn affects the strength of intermolecular interactions like hydrogen bonds. researchgate.net
DFT calculations can distinguish between different conformers, such as the s-cis and s-trans forms of pyrrole carboxylic acids, and determine their relative stabilities. researchgate.net For the related 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT optimization at the B3LYP/6-31G(d) level revealed a near-planar conformation, a feature likely shared by 2-methyl-1H-pyrrole-3-carboxylate due to the stabilizing effect of the conjugated π-system. nih.gov
Table 1: Illustrative DFT-Calculated Geometric Parameters for a Pyrrole Carboxylic Acid Analog (Note: Data below is for Pyrrole-2-Carboxylic Acid (s-trans conformer) as a representative example.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | 1.216 Å |
| Bond Length | C-O | 1.365 Å |
| Bond Length | N-H | 1.014 Å |
| Bond Angle | O=C-O | 123.5° |
| Dihedral Angle | N-C-C=O | 180.0° |
Data sourced from studies on pyrrole-2-carboxylic acid. researchgate.net
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. These methods, such as Møller–Plesset perturbation theory (MP2), provide a higher level of accuracy for electronic structure calculations compared to DFT, albeit at a greater computational cost. aps.orgaps.org
For instance, high-level ab initio calculations at the G3(MP2)//B3LYP level have been used to determine gas-phase enthalpies of formation for isomers like 2-acetyl-1-methylpyrrole (B1200348) and 3-acetyl-1-methylpyrrole, showing excellent agreement with experimental results. researchgate.net Similar high-level calculations on pyrrole-2-carboxylic acid dimers at the MP2/6-311++G(d,p) level have been performed to accurately model the π-electron delocalization and its effect on hydrogen bond strength. researchgate.net These methods are crucial for obtaining precise energetic data and understanding thermodynamic stabilities. researchgate.netdoi.org
Computational methods are highly effective in predicting spectroscopic data, which is invaluable for interpreting experimental spectra. DFT calculations are commonly used to compute the vibrational frequencies that correspond to infrared (IR) and Raman spectra. A complete vibrational assignment for both conformers of pyrrole-2-carboxylic acid has been proposed based on DFT calculations, which helps in identifying the characteristic vibrational modes of the functional groups. acs.org
Similarly, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of quantum chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard for calculating NMR parameters. mdpi.commdpi.com Benchmarking studies have shown that methodologies like WP04/6-311++G(2d,p) for ¹H and ωB97X-D/def2-SVP for ¹³C can yield highly accurate predictions when combined with a suitable solvent model. mdpi.com These calculations can help assign complex spectra and confirm molecular structures determined through synthesis. mdpi.comnih.gov
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Pyrrole Analog (Note: Data below is for Pyrrole-2-Carboxylic Acid as a representative example.)
| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) |
|---|---|---|
| N-H stretch | 3420 | 3435 |
| C=O stretch | 1670 | 1685 |
| Ring C=C stretch | 1550 | 1560 |
| O-H bend | 1430 | 1442 |
Data represents typical values found in spectroscopic studies of pyrrole carboxylic acids. acs.org
Reaction Pathway and Mechanism Elucidation via Computational Modeling
Beyond static molecular properties, computational chemistry is instrumental in exploring the dynamics of chemical reactions, including reaction mechanisms and kinetics.
Understanding a chemical reaction mechanism involves identifying the intermediate structures and the transition states that connect them. Computational modeling allows for the localization of transition state geometries, which represent the highest energy point along a reaction coordinate.
Reactions are most often carried out in a solvent, which can significantly influence reaction pathways and energetics. Computational models must account for these solvation effects. Cluster-continuum models are a hybrid approach where a few explicit solvent molecules are included in the calculation (the "cluster") while the bulk solvent is represented by a polarizable continuum (e.g., the Polarizable Continuum Model, PCM). mdpi.com
Applications of 2 Methyl 1h Pyrrole 3 Carboxylate in Materials Science and Organic Synthesis
Role as Versatile Synthetic Building Blocks and Intermediates for Complex Molecules
The 2-methyl-1H-pyrrole-3-carboxylate scaffold is a valuable building block in organic chemistry, serving as a starting point for the synthesis of more complex and often biologically active molecules. chemscene.comfrontierspecialtychemicals.comsigmaaldrich.com Its structure is a key component in a variety of synthetic targets. The term "building block" in chemistry refers to a simple chemical substance that can be converted into more complex compounds through chemical reactions. chemscene.com
Chemists utilize these pyrrole (B145914) derivatives in multi-step syntheses. For instance, pyrrole-3-carboxylic acid amides are of significant interest as this substructure is central to major pharmaceutical drugs. mdpi.com The synthesis of polysubstituted pyrrole derivatives can be achieved through various methods, including multi-component reactions that efficiently create molecular complexity from simpler precursors like β-ketoesters and benzylamines. rsc.org Halogen-substituted pyrrole-2-carboxamides, which are structurally related, are integral fragments of bioactive marine natural products and synthetic anti-infective agents. nih.gov
Research has demonstrated the utility of these pyrrole building blocks in creating novel inhibitors for bacterial enzymes, showcasing their importance in medicinal chemistry. nih.gov They are also used as intermediates in the synthesis of modified DNA minor-groove binders, which are molecules designed to interact with specific regions of DNA. nih.gov The synthesis of novel inhibitors for Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial target for treating drug-resistant tuberculosis, has been accomplished using a pyrrole-2-carboxamide scaffold. nih.gov
| Application Area | Example of Complex Molecule/Target | Role of Pyrrole-3-carboxylate Scaffold |
| Medicinal Chemistry | Atorvastatin, Sunitinib (analogues) | Central substructure of pyrrole-3-carboxylic acid amides. mdpi.com |
| Anti-infective Agents | Bacterial DNA gyrase B inhibitors | Key molecular fragment for binding to the active site. nih.gov |
| Tuberculosis Treatment | MmpL3 Inhibitors | Core scaffold for connecting head and tail groups of the inhibitor. nih.gov |
| DNA Interacting Agents | Minor-Groove Binders | Intermediate for the synthesis of nitropyrrole-based compounds. nih.gov |
Development of Pyrrole-Based Polymeric Materials
The carboxylate group on the pyrrole ring provides a reactive handle for polymerization, leading to the development of advanced polymeric materials with unique properties.
Poly(pyrrole-3-carboxylic acid) (PP3C) films can be synthesized through electropolymerization, a process where an electric current is used to initiate the polymerization of monomers onto an electrode surface. cmu.ac.thresearchgate.net These films are a type of conducting polymer, meaning they can conduct electricity. The process typically involves applying a potential to an electrode submerged in a solution containing the pyrrole-3-carboxylic acid monomer, often in an acidic medium like sulfuric acid. cmu.ac.th
The resulting PP3C films possess a high density of surface carboxyl groups, which enhances the electrode's reactivity and provides sites for further chemical modification. cmu.ac.th This property is particularly useful for creating sensors. For example, PP3C films have been used to develop electrochemical immunosensors for detecting biomarkers like human immunoglobulin G (IgG). cmu.ac.th The carboxyl groups allow for the covalent attachment of antibodies to the electrode surface, leading to a stable and sensitive sensor. cmu.ac.th These films have been deposited on various substrates, including screen-printed carbon electrodes (SPCEs) and boron-doped diamond nanowires (BDD NWs). cmu.ac.thresearchgate.net
The carboxyl groups of poly(pyrrole-3-carboxylic acid) facilitate the creation of functionalized composites. While direct composites with silica (B1680970) microparticles are a subject of ongoing research, the principles are well-established. Silica is a common filler in polymeric materials, known to enhance mechanical and thermal properties due to its stability and the presence of silanol (B1196071) groups that can be functionalized. nih.govnih.gov
Polypyrrole derivatives can be covalently grafted onto other materials to form composites with enhanced properties. For example, poly(pyrrole-3-carboxylic acid) has been chemically grafted onto the surface of hexamethylene diisocyanate-modified graphene oxide (HDI-GO). mdpi.com This process improves the solubility and processability of the resulting material. mdpi.com Similarly, the functionalization of polymers with fillers like silica microparticles is a known strategy to improve the stiffness and impact resistance of materials like polypropylene. researchgate.net By analogy, the carboxyl groups on PP3C could be used to bond with functionalized silica particles, creating a composite material that combines the conductivity of the polymer with the mechanical strength of silica.
Poly(pyrrole-3-carboxylic acid) and its derivatives are inherently part of the family of conductive polymers. mdpi.comnih.gov Unmodified polypyrrole (PPy) is known for its good electrical conductivity and environmental stability, but it suffers from poor solubility and processability. mdpi.com By introducing a carboxylic acid group, as in poly(pyrrole-3-carboxylic acid), the polymer's properties can be tuned. These functional groups can improve processability and allow the polymer to be integrated into more complex systems.
These conductive polymers act as bioactive platforms for applications like cell adhesion. nih.gov For example, poly(1-(2-carboxyethyl)pyrrole), a related derivative, has been synthesized and demonstrated to have electrical conductivity in the semiconductor range. nih.gov The charge transport in these materials occurs through the formation of polarons and bipolarons along the polymer chain and electron hopping between chains. mdpi.com This conductivity is essential for their use in electrochemical sensors, where they can enhance the reactivity of the electrode and facilitate signal transduction. cmu.ac.thresearchgate.net
Precursors for Functional Organic Materials (e.g., Dyes, Organic Semiconductors)
The pyrrole ring is a fundamental component of many functional organic materials, including dyes and organic semiconductors. The 2-methyl-1H-pyrrole-3-carboxylate structure serves as a valuable precursor for these materials due to its conjugated π-system, which can be extended and modified.
Dithieno[3,2-b:2ʹ,3ʹ-d]pyrrole (DTP), an electron-rich moiety structurally related to the basic pyrrole unit, is a versatile building block for constructing high-performance organic semiconductors used in organic solar cells (OSCs) and organic field-effect transistors (OFETs). researchgate.net The properties of these materials, such as their band gaps and electron mobilities, can be finely tuned by chemical modification of the pyrrole unit. researchgate.net The carboxylate group in 2-methyl-1H-pyrrole-3-carboxylate provides a convenient point for chemical reactions, such as esterification or amidation, to build larger, more complex conjugated systems required for these applications. mdpi.com These larger systems are responsible for the absorption and emission of light (in dyes) and for charge transport (in semiconductors).
Applications in Catalysis and Ligand Design
The structure of 2-methyl-1H-pyrrole-3-carboxylate is well-suited for applications in catalysis and ligand design. The carboxylate group (-COO⁻) is an excellent coordinating group for metal ions. A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex.
This principle has been demonstrated in coordination polymers where carboxylate-functionalized organic molecules act as ligands to link metal centers, creating catalytic frameworks. For example, coordination polymers based on a pyrene (B120774) carboxylate ligand have been shown to act as highly active heterogeneous catalysts for chemical reactions like the cyanosilylation of aldehydes. mdpi.com The Lewis acidic metal centers within these frameworks are responsible for the catalytic activity. Similarly, the 2-methyl-1H-pyrrole-3-carboxylate can act as a ligand, with the carboxylate group binding to a metal ion. The pyrrole ring itself can also be part of the ligand structure, potentially influencing the electronic properties and stability of the resulting metal complex. The design of such ligands is crucial for developing new catalysts with enhanced activity and selectivity for a wide range of chemical transformations. mdpi.com
Emerging Research Directions and Future Outlook
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity in Pyrrole (B145914) Synthesis
The synthesis of pyrrole derivatives, including Sodium 2-methyl-1H-pyrrole-3-carboxylate, is a cornerstone of organic chemistry. nih.gov Traditional methods, while effective, often require harsh reaction conditions or suffer from limited substrate scope and selectivity. Consequently, a major thrust of current research is the development of novel catalytic systems that offer milder, more efficient, and highly selective routes to these valuable compounds.
Recent advancements have seen the exploration of a diverse array of catalysts for pyrrole synthesis. nih.gov Transition metal catalysts, featuring metals such as palladium, ruthenium, iron, and copper, have demonstrated significant promise in facilitating the construction of the pyrrole ring through various mechanistic pathways, including cycloisomerization and multicomponent reactions. organic-chemistry.org For instance, iridium-catalyzed syntheses have been developed that allow for the sustainable production of pyrroles from secondary alcohols and amino alcohols. nih.gov Beyond traditional transition metals, there is a growing interest in employing more earth-abundant and less toxic metals like iron in catalytic radical cycloadditions to furnish substituted pyrroles. organic-chemistry.org
Furthermore, the principles of green chemistry are increasingly influencing the design of new catalytic approaches. uctm.edu This includes the use of biocatalysts, such as enzymes, which can operate under mild aqueous conditions with high specificity. nih.govresearchgate.net The Paal-Knorr reaction, a classic method for pyrrole synthesis, has been a particular focus for the application of novel catalysts, including the use of α-amylase to promote the reaction under environmentally benign conditions. uctm.edunih.gov The development of heterogeneous catalysts is another key area, offering advantages in terms of catalyst recovery and reusability, which are crucial for industrial applications. uctm.edu
The table below summarizes some of the novel catalytic approaches being explored for the synthesis of pyrrole derivatives, which could be adapted for the efficient and selective synthesis of this compound.
| Catalyst Type | Reaction Type | Key Advantages |
| Transition Metals (Pd, Ru, Fe, Cu, Ir) | Cycloisomerization, Multicomponent Reactions, Dehydrogenative Coupling | High efficiency, functional group tolerance, potential for asymmetric synthesis. |
| Biocatalysts (e.g., α-amylase) | Paal-Knorr Reaction | Mild reaction conditions, high selectivity, environmentally friendly. |
| Heterogeneous Catalysts | Various | Catalyst recyclability, simplified product purification, suitability for continuous flow processes. |
| Organocatalysts | Asymmetric Cycloadditions | Metal-free, enantioselective synthesis of chiral pyrrole derivatives. |
Development of Advanced Characterization Techniques for Complex Pyrrole Architectures
As synthetic chemists devise methods to create increasingly complex molecules containing the 2-methyl-1H-pyrrole-3-carboxylate core, the need for sophisticated analytical techniques to unequivocally determine their three-dimensional structures becomes paramount. While standard spectroscopic methods like NMR and mass spectrometry remain indispensable, the characterization of intricate pyrrole architectures often necessitates the application of more advanced and powerful techniques.
Two-dimensional (2D) NMR spectroscopy is a cornerstone for the structural elucidation of complex organic molecules. ipb.pt Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing connectivity between protons and carbons within the pyrrole ring and its substituents. For complex pyrrole-containing structures, these 2D NMR experiments are vital for unambiguous assignment of all signals in the proton and carbon spectra. mdpi.com The chemical shifts observed in both ¹H and ¹³C NMR spectra of pyrrole derivatives are sensitive to the solvent used, and understanding these solvent effects is important for accurate structural interpretation. ipb.pt
The table below highlights some advanced characterization techniques and their specific applications in the study of complex pyrrole architectures.
| Technique | Application | Information Obtained |
| 2D NMR (COSY, HSQC, HMBC) | Structural Elucidation | Connectivity of atoms, unambiguous assignment of proton and carbon signals. |
| NOESY/ROESY NMR | Stereochemistry Determination | Through-space proximity of protons, aiding in the determination of relative stereochemistry. |
| X-ray Crystallography | Definitive 3D Structure | Precise bond lengths, bond angles, and absolute configuration in the solid state. |
| Chiral HPLC/SFC | Enantiomeric Purity | Separation and quantification of enantiomers. |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Accurate mass measurement to confirm the elemental composition of the molecule. |
Integration of Computational Chemistry for Rational Design and Reaction Prediction
Computational chemistry has emerged as a powerful and indispensable tool in modern chemical research, offering profound insights into reaction mechanisms, predicting molecular properties, and guiding the rational design of new synthetic routes and functional molecules. In the context of this compound, computational methods are poised to play a pivotal role in accelerating research and development.
Density Functional Theory (DFT) is a widely used computational method to investigate the intricacies of chemical reactions. researchgate.net DFT calculations can be employed to model the reaction pathways for the synthesis of substituted pyrroles, such as through the Paal-Knorr mechanism. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, researchers can elucidate the most favorable reaction mechanism and identify the rate-determining step. This fundamental understanding can then be used to optimize reaction conditions, such as temperature, solvent, and catalyst choice, to improve reaction yields and selectivity.
Beyond mechanistic studies, computational chemistry is instrumental in predicting the physicochemical and electronic properties of novel pyrrole derivatives. Properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and spectroscopic characteristics (e.g., NMR chemical shifts) can be calculated. These predictions can help in the rational design of new molecules with desired electronic or optical properties for specific applications, for instance, in the development of new materials.
The table below outlines the key applications of computational chemistry in the study of this compound and related compounds.
| Computational Method | Application | Predicted Outcomes |
| Density Functional Theory (DFT) | Mechanistic Studies | Reaction energy profiles, transition state geometries, identification of reaction intermediates. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme Catalysis Modeling | Elucidation of enzyme-substrate interactions and the role of the active site in catalysis. |
| Molecular Dynamics (MD) Simulations | Conformational Analysis | Exploration of the conformational landscape of flexible molecules and their interactions with solvents or biological macromolecules. |
| Quantitative Structure-Activity Relationship (QSAR) | Property Prediction | Correlation of molecular structure with biological activity or physical properties to guide the design of new compounds with enhanced performance. |
Synergistic Research at the Interface of Synthetic Organic Chemistry and Materials Science
The intersection of synthetic organic chemistry and materials science offers a fertile ground for innovation, where the ability to design and synthesize novel organic molecules with specific functionalities can lead to the development of advanced materials with tailored properties. Pyrrole-containing compounds, in general, are of significant interest in materials science due to their unique electronic and optical properties. mdpi.com While the specific applications of this compound in materials science are still an emerging area of research, its structural features suggest a range of potential uses.
The pyrrole ring is an electron-rich aromatic system, which makes it a valuable building block for conducting polymers, organic semiconductors, and functional dyes. The carboxylate group in this compound provides a handle for further chemical modification, allowing for its incorporation into larger molecular architectures or for its attachment to surfaces. For example, it could serve as a monomer or a precursor for the synthesis of functional polymers with applications in organic electronics, sensors, or energy storage devices.
The development of new synthetic methodologies for preparing highly pure and well-defined pyrrole derivatives is crucial for advancing their use in materials science. Control over the regioselectivity and stereoselectivity of the synthesis is essential to ensure the desired properties of the final material. Synergistic research, where synthetic chemists work in close collaboration with materials scientists, is key to unlocking the full potential of compounds like this compound. This collaborative approach allows for a feedback loop where the properties of the synthesized materials can be evaluated and used to guide the design of new and improved molecular building blocks.
The table below presents potential areas of synergistic research for this compound at the interface of organic synthesis and materials science.
| Research Area | Potential Application | Role of this compound |
| Conducting Polymers | Organic electronics, sensors | As a monomer or a precursor to a functionalized monomer. |
| Organic Light-Emitting Diodes (OLEDs) | Display technology, solid-state lighting | As a building block for emissive or charge-transporting materials. |
| Functional Dyes | Dye-sensitized solar cells, bio-imaging | As a core scaffold for the synthesis of novel chromophores. |
| Porous Organic Frameworks (POFs) | Gas storage, catalysis | As a functionalized linker for the construction of porous materials. |
Q & A
Q. What are the validated analytical methods for characterizing Sodium 2-methyl-1H-pyrrole-3-carboxylate and its derivatives?
A reversed-phase high-performance liquid chromatography (RP-HPLC) method, optimized and validated per ICH guidelines, is effective for analyzing pyrrole-based compounds. For example, a mobile phase of acetonitrile:phosphate buffer (pH 3.5):methanol (42:36:22 v/v/v) at 0.8 mL/min flow rate on a C18 column has been used to assess stability and detect metabolites in biological matrices like rat synaptosomes . Retention times and peak purity can confirm structural integrity and absence of degradation products.
Q. How is this compound synthesized, and what intermediates are critical?
Synthesis typically involves esterification or carboxylate salt formation from precursors like ethyl 2-methyl-1H-pyrrole-3-carboxylate. Key intermediates include hydrazone derivatives (e.g., ethyl 5-(4-bromophenyl)-substituted analogs), which are stabilized via intramolecular hydrogen bonding. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like epoxides or unwanted cyclization .
Q. What crystallographic tools are recommended for resolving the structure of pyrrole derivatives?
SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. ORTEP-III with a graphical interface aids in visualizing thermal ellipsoids and hydrogen-bonding networks. For accurate structure validation, ensure data resolution < 1.0 Å and apply checks for ADPs (atomic displacement parameters) and Hirshfeld surface analysis .
Advanced Research Questions
Q. How can computational models predict the metabolic stability of this compound derivatives?
Density Functional Theory (DFT) and molecular docking can identify metabolic hotspots. For instance, hydrazone-linked derivatives are prone to hydrolysis at the C=O bond, while methyl groups at the pyrrole ring enhance steric protection. In vitro assays using rat brain synaptosomes and microsomes can validate computational predictions by monitoring metabolite formation via RP-HPLC .
Q. What strategies mitigate neurotoxicity in pyrrole-based compounds during drug development?
Structural modifications, such as introducing electron-withdrawing groups (e.g., bromophenyl) or shortening alkyl chains, reduce neurotoxicity. In vitro neuroprotection assays in rat synaptosomes and mitochondria, combined with MAO-B inhibition studies, are critical. Ethyl 5-(4-bromophenyl)-substituted analogs show <10% neurotoxicity at 10 µM, comparable to reference compounds like Selegiline .
Q. How do intermolecular interactions influence the crystallographic packing of this compound?
X-ray diffraction data reveal C–H···O and π-π stacking interactions dominating the lattice. For example, C6–H···O8 (2.957 Å) and pyrrole ring centroid distances (~3.5 Å) stabilize the structure. Disorder in methyl or carboxylate groups requires refinement with restraints in SHELXL .
Q. What experimental approaches validate the stability of pyrrole derivatives under physiological conditions?
Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS/MS detect degradation products. Phosphate buffer (pH 7.4) incubation at 37°C for 24 hours, followed by RP-HPLC, confirms hydrolytic stability. Absence of new peaks in chromatograms indicates resistance to biotransformation .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
